molecular formula C19H17N3OS B2656014 3-methyl-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 537668-34-1

3-methyl-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2656014
CAS No.: 537668-34-1
M. Wt: 335.43
InChI Key: OSBQYRZJBXBKDE-UHFFFAOYSA-N
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Description

3-Methyl-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic heterocyclic compound belonging to the pyrimidoindole class. Its structure comprises a fused pyrimidine-indole core substituted with a methyl group at position 3 and a (3-methylbenzyl)thio moiety at position 2 (Figure 1). The compound’s core scaffold is structurally analogous to bioactive alkaloids, such as aristolactam derivatives, which are known for anticancer, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name

3-methyl-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-12-6-5-7-13(10-12)11-24-19-21-16-14-8-3-4-9-15(14)20-17(16)18(23)22(19)2/h3-10,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBQYRZJBXBKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methyl-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrimidine and indole structure, which are known for their diverse pharmacological properties. The molecular formula is C19H17N3OSC_{19}H_{17}N_{3}OS, with a molecular weight of approximately 335.43 g/mol .

Antibacterial Activity

A study on related compounds within the pyrimidine family has shown promising antibacterial properties. For instance, derivatives of 2-(benzylthio)pyrimidines demonstrated significant activity against various bacterial strains. Although specific data on the antibacterial efficacy of this compound is limited, the structural similarities suggest potential effectiveness .

Antitumor Activity

Research into pyrimidine derivatives has highlighted their role as antitumor agents. Compounds with similar structures have been evaluated for their antiproliferative effects against cancer cell lines such as HeLa and MCF-7. These studies indicated that certain derivatives could induce apoptosis and inhibit cell growth, suggesting that this compound may exhibit similar antitumor properties .

The mechanism of action for compounds in this class often involves the inhibition of key enzymes or pathways associated with cell proliferation and survival. For example, some pyrimidine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase . This mechanism could be relevant for the biological activity of this compound.

Cytotoxicity Studies

Preliminary cytotoxicity studies on related analogs indicate that while some compounds exhibit significant cytotoxic effects at low concentrations, others remain non-toxic at higher doses. For instance, in a study evaluating tyrosinase inhibitors, certain analogs did not show cytotoxicity at concentrations up to 20 µM . This suggests that the safety profile of this compound may also be favorable.

Table: Summary of Biological Activities

Activity Related Compounds Findings
Antibacterial2-(Benzylthio)pyrimidinesSignificant activity against various bacterial strains
AntitumorPyrimidine derivativesInduced apoptosis in cancer cell lines
CytotoxicityTyrosinase inhibitorsNon-toxic at ≤20 µM for certain analogs

Future Research Directions

Further research is needed to explore the specific biological activities of this compound. Key areas include:

  • In vitro and In vivo Studies : Comprehensive studies to evaluate its antibacterial and antitumor efficacy in controlled environments.
  • Mechanistic Investigations : Detailed exploration of its mechanisms of action to elucidate how it interacts with biological targets.
  • Safety Profile Assessment : Extensive toxicity studies to determine safe dosage levels and potential side effects.

Scientific Research Applications

Biological Activities

Research has identified several promising applications of 3-methyl-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one in medicinal chemistry:

  • Anticancer Activity
    • Mechanism of Action : This compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells. It may inhibit key signaling pathways involved in cell proliferation and survival.
    • Case Studies : In vitro studies have demonstrated that derivatives of pyrimidine compounds can exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer models. For instance, compounds similar to this compound have been tested for their ability to inhibit tumor growth through mechanisms such as cell cycle arrest and apoptosis induction .
  • Antimicrobial Properties
    • Spectrum of Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against a range of pathogens, including bacteria and fungi.
    • Research Findings : In vitro evaluations have shown that certain pyrimidine derivatives can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds have been reported to be in the low micromolar range, suggesting potent activity .
  • Anti-inflammatory Effects
    • Potential Mechanisms : The anti-inflammatory properties are attributed to the modulation of inflammatory mediators and pathways. Compounds with similar structures have been shown to reduce the production of pro-inflammatory cytokines.
    • Experimental Evidence : Studies involving animal models of inflammation demonstrated that pyrimidine derivatives can significantly reduce edema and other inflammatory markers .

Comparison with Similar Compounds

Pyrimido[5,4-b]indol-4-one derivatives share a common core but differ in substituents, which critically influence their physicochemical properties, synthetic routes, and biological activities. Below is a detailed comparison based on structural variations and reported findings:

Key Observations :

  • Position 2 : Thioether substituents (e.g., benzyl, acetamide) enhance solubility and receptor binding. Trifluoromethyl groups (e.g., in ) increase metabolic stability.
  • Position 3 : Methyl or aryl groups (e.g., phenyl, methoxyphenyl) modulate steric hindrance and π-π interactions.
  • Position 5 : Alkyl chains (e.g., propyl, dodecyl) influence lipophilicity and membrane permeability .
Physicochemical Properties
Property 3-Methyl-2-((3-methylbenzyl)thio) Derivative 3-Methyl-2-(4-CF₃-benzyl)thio Derivative 3-(4-MeO-phenyl)-2-(piperidinyl)thio Derivative
Molecular Weight ~407 g/mol ~461 g/mol ~495 g/mol
LogP ~3.5 (estimated) ~4.2 (highly lipophilic) ~2.8 (polar substituents)
Solubility Low (DMSO-compatible) Very low Moderate (amide group enhances polarity)

Note: Data estimated from structural analogs in .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one, and how can intermediates be characterized?

  • Methodological Answer :

  • Synthetic Routes : Palladium-catalyzed amidation and cyclization are effective for constructing the pyrimidoindole core, as demonstrated in analogous pyrido[2,3-b]indole syntheses . Thiolation of the pyrimidine ring can be achieved via nucleophilic substitution using 3-methylbenzylthiol under basic conditions (e.g., K₂CO₃ in DMF).
  • Intermediate Characterization : Use ¹H/¹³C NMR to confirm regioselectivity and purity (e.g., distinguishing between S-alkylation vs. N-alkylation). High-resolution mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups (e.g., C=S stretch at ~1100–1250 cm⁻¹) .

Q. How should researchers design stability studies for this compound under varying physicochemical conditions?

  • Methodological Answer :

  • Experimental Design : Use accelerated stability testing with controlled variables: pH (1–10), temperature (4°C to 60°C), and light exposure (UV/visible). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months) .
  • Key Metrics : Degradation products can be identified using LC-MS/MS. Focus on hydrolytic cleavage of the thioether bond or oxidation of the indole moiety, which are common instability points in heterocycles .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and binding affinity for target proteins?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina with crystal structures of related targets (e.g., kinases or cytochrome P450 enzymes). Validate docking poses with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .
  • Quantum Mechanics : DFT calculations (B3LYP/6-31G*) can model electron-density distributions to identify nucleophilic/electrophilic sites on the pyrimidoindole core .

Q. How can contradictory bioactivity data across cell-based assays be resolved?

  • Methodological Answer :

  • Experimental Replication : Use a split-plot design with four replicates per condition to account for biological variability. Include positive controls (e.g., staurosporine for kinase inhibition) and normalize data to cell viability metrics (MTT assay) .
  • Data Analysis : Apply multivariate statistics (ANOVA with Tukey’s post hoc test) to isolate confounding factors (e.g., solvent effects, batch-to-batch compound variability) .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action in enzymatic inhibition?

  • Methodological Answer :

  • Kinetic Assays : Perform steady-state inhibition assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Use fluorescent probes (e.g., ATP-analogues for kinases) to track real-time enzyme activity .
  • Structural Biology : Co-crystallize the compound with its target protein (e.g., via soaking experiments) and resolve the structure using X-ray crystallography (2.0–2.5 Å resolution) .

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in solubility and bioavailability predictions?

  • Methodological Answer :

  • In Silico vs. Experimental Data : Cross-validate predicted logP values (e.g., ChemAxon) with experimental shake-flask assays. For bioavailability, use Caco-2 cell monolayers to measure apparent permeability (Papp) and compare with in vivo pharmacokinetic data .
  • pH-Dependent Solubility : Perform solubility studies in biorelevant media (FaSSIF/FeSSIF) to mimic gastrointestinal conditions .

Theoretical Frameworks for Advanced Studies

Q. How can the compound’s environmental fate be modeled using ecological risk assessment frameworks?

  • Methodological Answer :

  • Environmental Persistence : Apply the INCHEMBIOL model to predict abiotic degradation (hydrolysis, photolysis) and bioaccumulation factors (BCF) .
  • Toxicity Profiling : Use Daphnia magna or Danio rerio assays to assess acute/chronic toxicity, aligning with OECD guidelines .

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